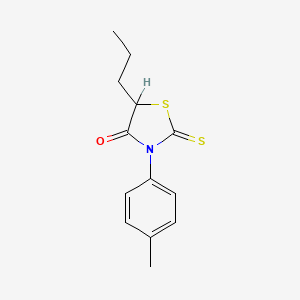![molecular formula C19H25NO B14710866 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one CAS No. 21977-77-5](/img/structure/B14710866.png)
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one involves several steps. One common synthetic route includes the reaction of cycloheptanone with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Analyse Chemischer Reaktionen
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Hydrogenation: The compound can be hydrogenated to reduce double bonds, often using palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one can be compared with other piperidine derivatives such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar piperidine structure but differs in its functional groups and overall molecular structure.
2-(4-Phenylpiperidin-1-yl)ethanamine: Another similar compound with a piperidine ring, but with different substituents and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
21977-77-5 |
|---|---|
Molekularformel |
C19H25NO |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-[(4-phenylpiperidin-1-yl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C19H25NO/c21-19-10-6-2-5-9-18(19)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2 |
InChI-Schlüssel |
YBRNNEVOPJGJPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CN2CCC(CC2)C3=CC=CC=C3)C(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



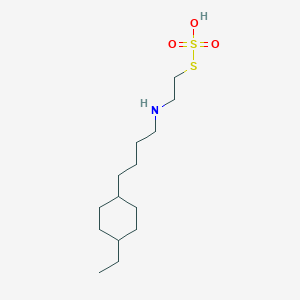
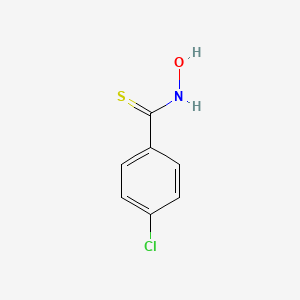
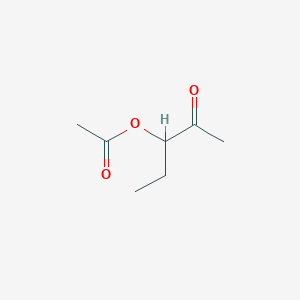
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)

![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
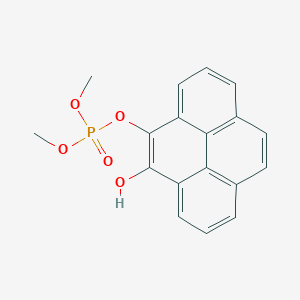
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
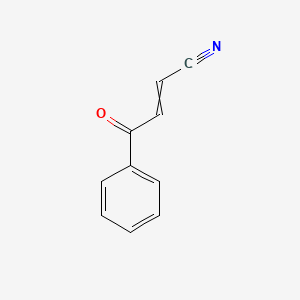
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
